
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine, also known as CP-471,474, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug belongs to the class of azetidine compounds, which are known for their unique chemical properties and potential biological activities.
Mécanisme D'action
The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and survival. This drug targets the phosphoinositide 3-kinase (PI3K) pathway, which is a key regulator of cell growth and survival. By inhibiting this pathway, the drug can induce cell death and reduce the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine depend on the specific disease or condition being studied. In cancer research, this drug has been shown to induce cell death and reduce the growth and proliferation of cancer cells. In inflammation research, this drug can reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. In neurological disorders, this drug has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine in lab experiments is its specificity for the PI3K pathway. This allows researchers to study the effects of inhibiting this pathway in various diseases and conditions. However, one limitation of using this drug is its potential toxicity and side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine. One direction is to study its potential therapeutic applications in other diseases and conditions, such as autoimmune disorders and infectious diseases. Another direction is to develop more specific and potent inhibitors of the PI3K pathway, which can lead to more effective treatments for cancer and other diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this drug, which can inform its use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves several steps. The first step is the preparation of 3-chloro-4-methylbenzenesulfonyl chloride, which is then reacted with difluoromethylamine to form the intermediate product. The intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield the final product.
Applications De Recherche Scientifique
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this drug has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation is another area of research where this drug has shown promising results, as it can reduce the production of inflammatory cytokines and chemokines. In neurological disorders, this drug has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c1-7-2-3-9(4-10(7)12)18(16,17)15-5-8(6-15)11(13)14/h2-4,8,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNJFCOYARCNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2922730.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid](/img/structure/B2922731.png)
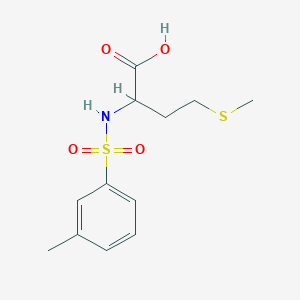
![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)
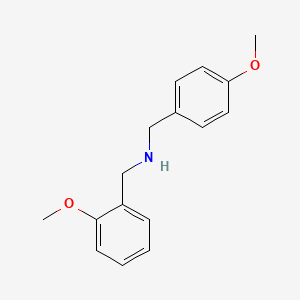
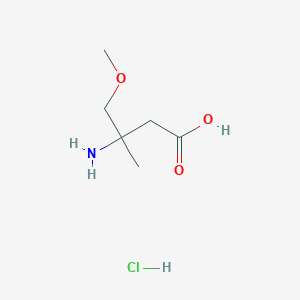
![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)
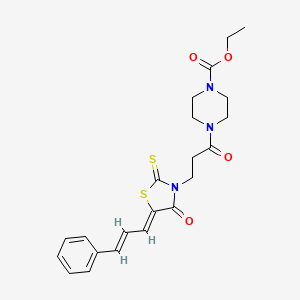
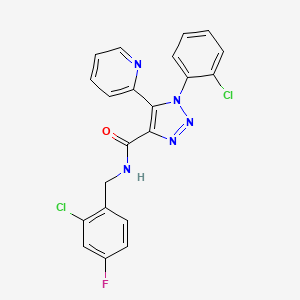

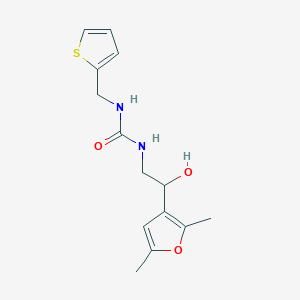
![7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2922752.png)